molecular formula C11H20O B13259661 1-(Butan-2-yl)cyclohexane-1-carbaldehyde

1-(Butan-2-yl)cyclohexane-1-carbaldehyde

Cat. No.: B13259661
M. Wt: 168.28 g/mol
InChI Key: MXOMSHVGKHGUSU-UHFFFAOYSA-N
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Description

1-(Butan-2-yl)cyclohexane-1-carbaldehyde is an organic compound that belongs to the class of cycloalkanes Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure This compound features a cyclohexane ring substituted with a butan-2-yl group and an aldehyde functional group at the first carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butan-2-yl)cyclohexane-1-carbaldehyde can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with 2-bromobutane in the presence of a strong base such as sodium hydride. The resulting intermediate is then subjected to oxidation using reagents like pyridinium chlorochromate (PCC) to form the aldehyde group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of cyclohexanone followed by selective oxidation. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of these reactions, making the process more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: 1-(Butan-2-yl)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The butan-2-yl group can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂)

Major Products Formed:

    Oxidation: 1-(Butan-2-yl)cyclohexane-1-carboxylic acid

    Reduction: 1-(Butan-2-yl)cyclohexane-1-methanol

    Substitution: Various substituted cyclohexane derivatives

Scientific Research Applications

1-(Butan-2-yl)cyclohexane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical transformations.

    Biology: The compound can be used in studies related to enzyme-catalyzed reactions involving aldehydes and ketones.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: It is utilized in the production of fragrances and flavoring agents due to its distinctive odor profile.

Mechanism of Action

The mechanism of action of 1-(Butan-2-yl)cyclohexane-1-carbaldehyde primarily involves its reactivity as an aldehyde. The aldehyde group can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various adducts. Additionally, the compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Molecular Targets and Pathways:

    Nucleophilic Addition: The carbonyl carbon is the primary target for nucleophiles.

    Oxidation and Reduction: The aldehyde group can be converted to carboxylic acids or alcohols, respectively, through specific pathways involving oxidizing or reducing agents.

Comparison with Similar Compounds

1-(Butan-2-yl)cyclohexane-1-carbaldehyde can be compared with other similar compounds, such as:

    Cyclohexanone: Lacks the butan-2-yl group and aldehyde functionality, making it less versatile in certain chemical reactions.

    Cyclohexane-1-carbaldehyde: Similar structure but without the butan-2-yl group, leading to different reactivity and applications.

    1-(Butan-2-yl)cyclohexane: Lacks the aldehyde group, limiting its use in reactions involving carbonyl compounds.

Properties

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

1-butan-2-ylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C11H20O/c1-3-10(2)11(9-12)7-5-4-6-8-11/h9-10H,3-8H2,1-2H3

InChI Key

MXOMSHVGKHGUSU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1(CCCCC1)C=O

Origin of Product

United States

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